molecular formula C4H6Cl2O B1656127 cis-1,4-Dichloro-2,3-epoxybutane CAS No. 50703-46-3

cis-1,4-Dichloro-2,3-epoxybutane

Cat. No.: B1656127
CAS No.: 50703-46-3
M. Wt: 140.99 g/mol
InChI Key: VUSYFNXNYLAECV-ZXZARUISSA-N
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Description

cis-1,4-Dichloro-2,3-epoxybutane: is a halogenated epoxide with the molecular formula C4H6Cl2O. It is a clear, colorless liquid known for its high reactivity due to the presence of both epoxide and halogen functional groups . This compound is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,4-Dichloro-2,3-epoxybutane typically involves the reaction of butadiene with chlorine and oxygen. The process can be catalyzed by various organometallic catalysts, such as aluminum, zinc, and magnesium organometallics . The reaction conditions often include low temperatures, around -78°C, to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination and epoxidation processes. The use of efficient catalysts and controlled reaction environments is crucial to achieve high yields and purity of the compound .

Comparison with Similar Compounds

Uniqueness: cis-1,4-Dichloro-2,3-epoxybutane is unique due to its combination of epoxide and halogen functional groups, which confer high reactivity and stability. Its ability to form polyethers with high chlorine content and thermal stability sets it apart from other similar compounds .

Properties

IUPAC Name

(2S,3R)-2,3-bis(chloromethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O/c5-1-3-4(2-6)7-3/h3-4H,1-2H2/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSYFNXNYLAECV-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(O1)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H](O1)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O
Record name CIS-1,4-DICHLORO-2,3-EPOXYBUTANE
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Related CAS

53211-09-9
Record name Oxirane, 2,3-bis(chloromethyl)-, (2R,3S)-rel-, homopolymer
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DSSTOX Substance ID

DTXSID201276868
Record name rel-(2R,3S)-2,3-Bis(chloromethyl)oxirane
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Molecular Weight

140.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cis-1,4-dichloro-2,3-epoxybutane is a clear colorless liquid. (NTP, 1992)
Record name CIS-1,4-DICHLORO-2,3-EPOXYBUTANE
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CAS No.

50703-46-3, 53211-09-9
Record name CIS-1,4-DICHLORO-2,3-EPOXYBUTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20155
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name rel-(2R,3S)-2,3-Bis(chloromethyl)oxirane
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URL https://commonchemistry.cas.org/detail?cas_rn=50703-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dichloro-2,3-epoxybutane, cis-
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Record name Oxirane, 2,3-bis(chloromethyl)-, (2R,3S)-rel-, homopolymer
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Record name rel-(2R,3S)-2,3-Bis(chloromethyl)oxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-DICHLORO-2,3-EPOXYBUTANE, CIS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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